Aegelinol

描述

Aegelinol Description

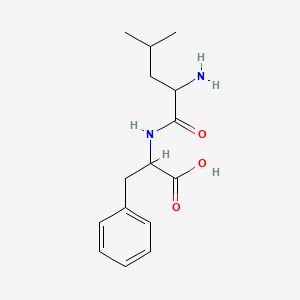

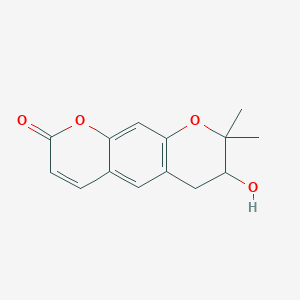

This compound is a pyranocoumarin compound that has been isolated from the plant Ferulago asparagifolia Boiss, belonging to the Apiaceae family. It is known for its cytotoxic properties, particularly against tumor cell lines such as the A549 lung cancer cell line. This compound and its derivatives have been the subject of research due to their potential therapeutic applications .

Synthesis Analysis

The synthesis of this compound derivatives has been explored to enhance their biological activity. For instance, this compound benzoate is one of the synthetic ester derivatives tested for cytotoxicity. The synthesis process often involves chemical modifications and characterizations such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) .

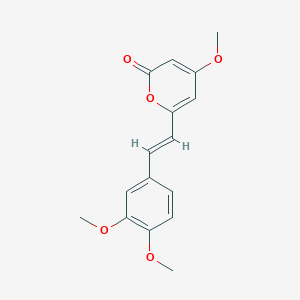

Molecular Structure Analysis

The absolute configuration and structure of this compound have been determined through crystallography. The crystal structure of its inclusion complex with β-cyclodextrin was resolved, revealing the precise geometry and the absolute configuration of the stereogenic center of this compound. The guest molecule, this compound, is included within the cylindrical cavity formed by dimeric β-cyclodextrin molecules with a head-to-head arrangement .

Chemical Reactions Analysis

This compound undergoes metabolic activation mediated by the enzyme CYP2C19. This process leads to the formation of a demethylation metabolite (M1) and a glutathione (GSH) conjugate (M2), which were detected in rat liver microsomal incubations and in the bile of rats after this compound administration. The formation of a p-quinone methide intermediate during this metabolic activation may be associated with the cytotoxicity of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its interactions and stability in various environments. For example, it is moisture-sensitive and found to be stable in dimethyl sulfoxide (DMSO). The compound's stability and reactivity are crucial for its biological effects and potential therapeutic applications .

Case Studies

This compound has been studied in the context of its cytotoxic effects. For instance, natural coumarins isolated from Ferulago campestris, including this compound and its ester derivatives, were tested against tumor cell lines, showing marginal cytotoxicity against the A549 lung cancer cell line. These studies contribute to understanding the potential therapeutic uses of this compound and its derivatives in treating diseases such as cancer .

科学研究应用

分离和结构解析

- Aegelinol 已从各种植物来源分离,如 ERYNGIUM CAMPESTRE 根和 Ferulago asparagifolia Boiss (Apiaceae)。分离过程通常涉及柱色谱法和半制备 HPLC 等技术。this compound 的结构已使用光谱方法的组合解析,其绝对构型通过晶体学确定 (Erdelmeier & Sticher, 1985); (Elasaad 等,2012)。

细胞毒性

- 研究表明,从 Ferulago campestris 等植物中分离的天然香豆素如 this compound 具有细胞毒性。其中一些化合物已针对肿瘤细胞系进行了测试,表明在癌症研究中具有潜在应用 (Rosselli 等,2009)。

抗菌和抗氧化活性

- This compound 表现出显着的抗菌和抗氧化活性。研究表明,this compound 和 agasyllin 等化合物对一系列革兰氏阳性和革兰氏阴性菌株有效。它们的抗氧化特性已通过对人白细胞和多形核白细胞化学发光的效应进行评估 (Basile 等,2009)。

药理和治疗潜力

- This compound 在各种药理研究中已被确定为一种潜在的治疗剂。例如,它在治疗大鼠模型中的高胆固醇血症方面显示出有希望的结果,表明其作为降胆固醇药物的潜力。它的疗效已被与阿托伐他汀等既定药物进行比较 (Singh 等,2018)。

含量的季节性变化

- 一项对含有 this compound 的 Aegle marmelos 植物的研究揭示了其含量存在季节性变化。这突出了在药用植物的收获和使用中考虑环境因素的重要性 (Palshikar & Shanmugapandiyan, 2023)。

抗高血糖和抗血脂异常特性

- This compound 和 Aegle marmelos 中的相关化合物显示出抗高血糖和抗血脂异常活性,表明它们在治疗糖尿病和血脂异常等疾病中具有潜在用途。这些发现支持了传统上使用 A. marmelos 作为糖尿病的治疗方法 (Narender 等,2007)。

安全和危害

作用机制

Target of Action

Aegelinol, a natural coumarin, has been found to exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria . It is suggested that the primary targets of this compound are these bacterial strains.

Mode of Action

It is known that this compound interacts with its bacterial targets, leading to their inhibition . This interaction and the resulting changes contribute to its antibacterial properties.

Biochemical Pathways

This compound is a pyranocoumarin , a class of compounds known for their diverse roles in defending against bacteria, fungi, pests, insects, weeds, and predators

Pharmacokinetics

Therefore, the impact of these properties on this compound’s bioavailability is currently unknown .

Result of Action

This compound has been shown to exhibit cytotoxic activity against certain tumor cell lines . Furthermore, it has been demonstrated to reduce the viability of colon cancer cells . These molecular and cellular effects are a result of this compound’s action.

属性

IUPAC Name |

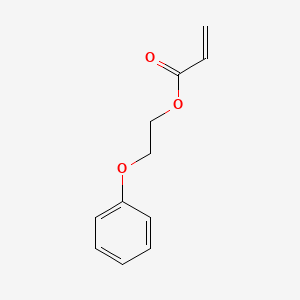

3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXFQDFSVDZUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aegelinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

21860-31-1 | |

| Record name | Aegelinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181.5 °C | |

| Record name | Aegelinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is aegelinol and where is it found?

A1: this compound is a pyranocoumarin, a type of organic compound with a coumarin backbone fused to a pyran ring. It has been isolated from several plant species, including Ferulago asparagifolia [], Ferulago campestris [, ], Ferulago nodosa [], Aegle marmelos [], and Zosima absinthifolia [, ].

Q2: What is the absolute configuration of this compound?

A2: The absolute configuration of the stereogenic center in this compound was determined through crystallization of its inclusion complex with β-cyclodextrin. X-ray crystallography of the complex revealed the spatial arrangement of atoms, unambiguously establishing its absolute configuration [, ].

Q3: What are the reported biological activities of this compound?

A3: this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains and Helicobacter pylori. This activity was observed in the range of 16-125 μg/mL []. Additionally, this compound displayed antioxidant activity, influencing chemiluminescence in human whole blood leukocytes and isolated polymorphonucleate cells []. Limited antitumor activity has been observed in colon cancer cells, particularly at higher concentrations [].

Q4: How does the structure of this compound relate to its activity?

A4: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided research, it's suggested that the presence of an ester group on the coumarin structure might negatively impact antitumor activity. Coumarins lacking this ester group, like this compound itself, showed greater efficacy against colon cancer cells []. Further research into synthetic ester derivatives of this compound confirmed only marginal cytotoxicity against the A549 lung cancer cell line [].

Q5: How has ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy been used to study this compound?

A5: ¹³C NMR spectroscopy has been instrumental in characterizing the structure of this compound and its derivatives. Detailed analysis of chemical shifts and coupling constants has allowed for the assignment of individual carbon atoms within the molecule []. This information is crucial for confirming its structure and studying its interactions with other molecules.

Q6: Have there been attempts to improve the delivery of this compound?

A6: Yes, the formation of inclusion complexes with β-cyclodextrin has been explored as a means to enhance the solubility and potentially the bioavailability of this compound [, ]. This approach leverages the ability of cyclodextrins to encapsulate hydrophobic molecules within their hydrophobic cavity, improving their solubility and potentially their delivery to target sites.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3029166.png)